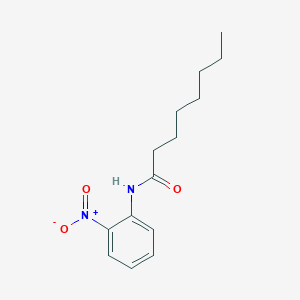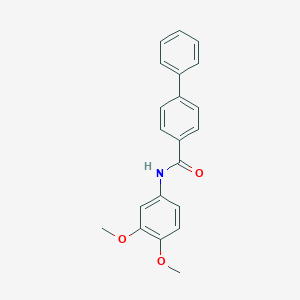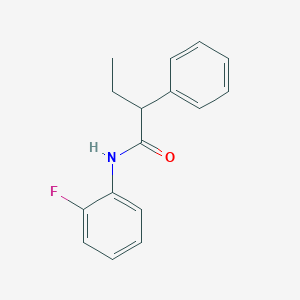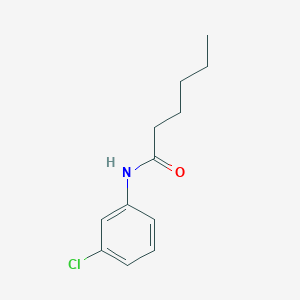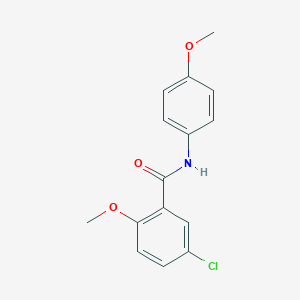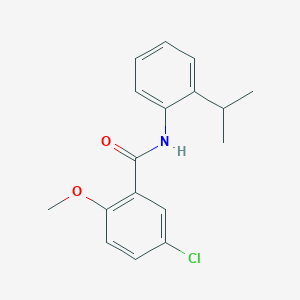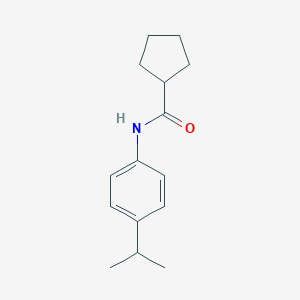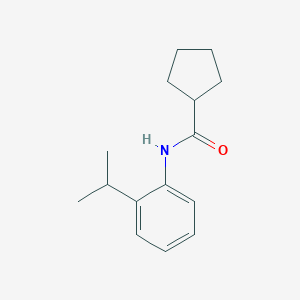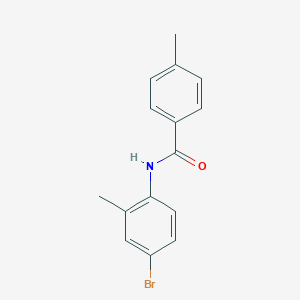
N-(4-bromo-2-methylphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-4-methylbenzamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAM belongs to the class of benzamides and is a derivative of 2-amino-N-(2-methylphenyl) benzamide.
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methylbenzamide is not fully understood. However, it has been suggested that N-(4-bromo-2-methylphenyl)-4-methylbenzamide exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-(4-bromo-2-methylphenyl)-4-methylbenzamide can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to changes in gene expression. N-(4-bromo-2-methylphenyl)-4-methylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to have antiviral activity against the hepatitis C virus.
実験室実験の利点と制限
One advantage of using N-(4-bromo-2-methylphenyl)-4-methylbenzamide in lab experiments is its high yield synthesis method. Additionally, N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using N-(4-bromo-2-methylphenyl)-4-methylbenzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of N-(4-bromo-2-methylphenyl)-4-methylbenzamide for use in humans.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-methylbenzamide. One area of research is the development of N-(4-bromo-2-methylphenyl)-4-methylbenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of N-(4-bromo-2-methylphenyl)-4-methylbenzamide. Further studies are also needed to determine the safety of N-(4-bromo-2-methylphenyl)-4-methylbenzamide for use in humans and to explore its potential side effects.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)-4-methylbenzamide involves the reaction between 4-bromo-2-methylaniline and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-bromo-2-methylphenyl)-4-methylbenzamide as a white crystalline solid with a high yield.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to have antiviral activity against the hepatitis C virus.
特性
分子式 |
C15H14BrNO |
|---|---|
分子量 |
304.18 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |
InChIキー |
FMORYUFIXLANEF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



